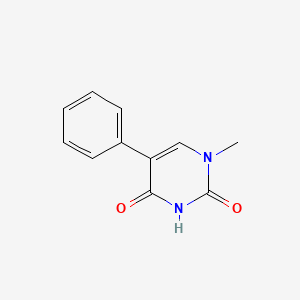
1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione, also known as mephobarbital, is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anticonvulsant properties. Mephobarbital is particularly known for its use in the treatment of epilepsy and anxiety disorders .
准备方法
The synthesis of 1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione involves the condensation of urea with diethyl malonate, followed by cyclization and subsequent alkylation. The reaction conditions typically require a strong base such as sodium ethoxide and an appropriate solvent like ethanol. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
科学研究应用
1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of barbiturate chemistry and reactivity.
Biology: It serves as a tool to study the effects of barbiturates on biological systems, particularly the central nervous system.
Medicine: Its primary application is in the treatment of epilepsy and anxiety disorders. It is also used in research on anticonvulsant drugs.
Industry: It is used in the pharmaceutical industry for the production of sedative and anticonvulsant medications
作用机制
The mechanism of action of 1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It binds to a distinct site on the GABA receptor, increasing the duration of chloride ion channel opening. This enhances the inhibitory effect of GABA, leading to a sedative and anticonvulsant effect. The molecular targets include the GABA receptor subunits, and the pathways involved are primarily related to the modulation of synaptic transmission .
相似化合物的比较
1-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione can be compared with other barbiturates such as phenobarbital and pentobarbital. While all these compounds share a similar core structure and mechanism of action, this compound is unique in its specific pharmacokinetic properties and clinical applications. Similar compounds include:
Phenobarbital: Used primarily as an anticonvulsant.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Used for its hypnotic properties
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
1-methyl-5-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-9(10(14)12-11(13)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14,15) |
InChI 键 |
YWQACSZFNMXMQI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)NC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



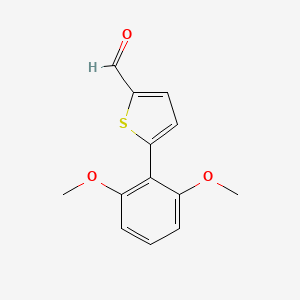
![Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14866999.png)
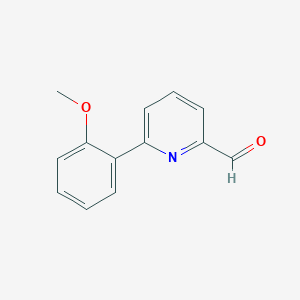
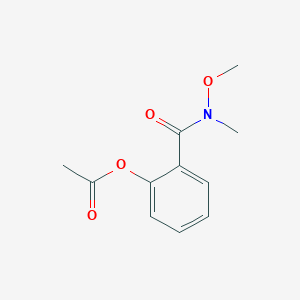
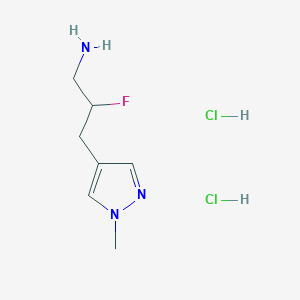
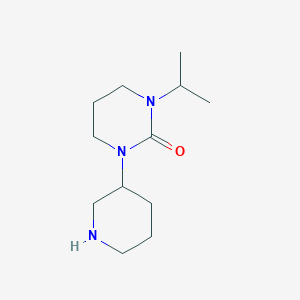
![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)
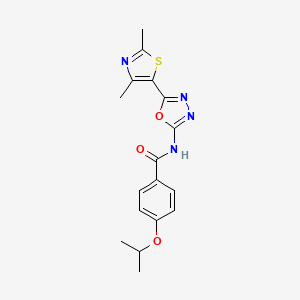
![6,8-Dioxaspiro[3.5]nonane-2,7-dione](/img/structure/B14867052.png)
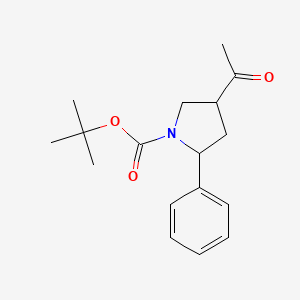
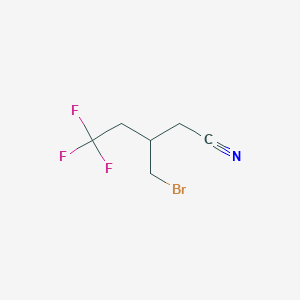
![3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14867057.png)
![N-methoxy-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B14867065.png)
